5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
CAS No.: 76955-91-4
Cat. No.: VC1982154
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine - 76955-91-4](/images/structure/VC1982154.png)
Specification
CAS No. | 76955-91-4 |
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Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Standard InChI Key | VGNXNFZVKIYJKE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC2=NC(=NN2)N |
Canonical SMILES | C1=CC=C(C=C1)CCC2=NC(=NN2)N |
Introduction
Chemical Identity and Structural Properties
Basic Identification
5-Phenethyl-1H- triazol-3-ylamine (CAS No. 76955-91-4) belongs to the class of 1,2,4-triazole derivatives, which are nitrogen-containing heterocyclic compounds. The IUPAC name for this compound is 5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine, highlighting its structural components: a phenyl ring connected via a two-carbon chain to the triazole core with an amino group.
The compound is characterized by several unique identifiers that facilitate its recognition in chemical databases and literature:
Table 1: Identification Parameters of 5-Phenethyl-1H- triazol-3-ylamine
Parameter | Value |
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CAS Number | 76955-91-4 |
Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Standard InChIKey | VGNXNFZVKIYJKE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC2=NC(=NN2)N |
PubChem Compound | 1089053 |
These parameters provide a comprehensive identification framework for the compound, ensuring its accurate recognition in chemical databases and research literature.
Structural Features
The structure of 5-Phenethyl-1H- triazol-3-ylamine comprises several key elements that contribute to its chemical behavior and potential biological activities:
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A 1,2,4-triazole core: This five-membered ring contains three nitrogen atoms, creating an electron-rich system that can participate in various interactions, particularly hydrogen bonding.
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An amino group at position 3: This primary amine function provides additional sites for hydrogen bonding and can engage in diverse chemical reactions.
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A phenethyl substituent at position 5: This two-carbon chain linking a phenyl ring to the triazole core introduces hydrophobicity and potential for π-π interactions with biological targets.
The presence of multiple nitrogen atoms in the triazole ring creates an asymmetric electron distribution, which influences the compound's reactivity and binding properties. This electronic configuration makes the compound potentially valuable in pharmaceutical research, as it can interact with various biological targets through multiple binding modes.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 5-Phenethyl-1H- triazol-3-ylamine is governed by the electronic properties of its constituent functional groups:
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The triazole ring can engage in various reactions typical of nitrogen heterocycles, including nucleophilic and electrophilic substitutions.
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The N-H group at position 1 can function as a hydrogen bond donor and can be deprotonated under basic conditions, potentially participating in coordination with metal ions.
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The primary amino group at position 3 can undergo typical amine reactions, including acylation, alkylation, and condensation reactions, providing opportunities for functionalization and derivatization.
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The phenyl ring in the phenethyl chain can participate in aromatic substitution reactions and π-π stacking interactions.
These reactive sites make 5-Phenethyl-1H- triazol-3-ylamine a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Synthesis Methods
Method | Reaction Conditions | Yield (%) | Comments |
---|---|---|---|
Hydrazide Cyclization | In water; at 110°C; for 6h | 70.1 | N-benzamido guanidine used as precursor |
Microwave-Assisted Synthesis | In water; at 180°C; Microwave irradiation | Not specified | Environmentally friendly approach |
Base-Catalyzed Cyclization | With sodium hydroxide; In water; at 100°C; for 6h | 82 | S-methylisothiourea hemisulfate salt as starting material |
Ultrasound-Assisted Synthesis | In water; 25-100°C; for 0.2h | 63 | Requires inert atmosphere; considered green chemistry |
These synthetic methods highlight the trend toward more environmentally friendly approaches, utilizing water as a solvent and employing techniques like microwave and ultrasound irradiation to enhance reaction efficiency and reduce environmental impact .
Green Chemistry Approaches
Recent research has focused on developing more sustainable methods for synthesizing triazole derivatives. For instance, a one-pot reaction procedure for preparing 3(5)-substituted 1,2,4-triazol-5(3)-amines (structurally similar to our target compound) has been reported, employing thiourea, dimethyl sulfate, and various hydrazides in aqueous media under mild conditions .
This approach aligns with green chemistry principles by:
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Using water as the reaction medium
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Requiring only mild reaction conditions
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Producing high yields (83-95%)
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Eliminating the need for further purification
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Reducing waste generation
Such sustainable synthetic routes could potentially be modified for the specific preparation of 5-Phenethyl-1H- triazol-3-ylamine, offering environmentally friendlier alternatives to traditional methods.
Biological Activities and Applications
Structure-Activity Relationships
Understanding the relationship between structural features and biological activities is crucial for the rational design of more effective derivatives. For triazole compounds, several structural elements influence their bioactivity:
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The 1,2,4-triazole ring serves as a pharmacophore in many bioactive compounds, with its nitrogen atoms forming hydrogen bonds with target proteins.
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The amino group at position 3 enhances water solubility and provides additional hydrogen bonding sites, potentially improving interactions with biological targets.
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The phenethyl substituent may contribute to:
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Increased lipophilicity, enhancing membrane permeability
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Potential π-π interactions with aromatic amino acid residues in proteins
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Specific binding to hydrophobic pockets in target proteins
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Modifications to these structural elements could lead to derivatives with altered biological profiles, potentially enhancing desired activities or improving pharmacokinetic properties.
Research Applications
Beyond its potential pharmaceutical applications, 5-Phenethyl-1H- triazol-3-ylamine serves various research purposes:
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As a building block for the synthesis of more complex bioactive molecules
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As a reference compound in analytical studies and structure-activity relationship investigations
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As a model compound for studying hydrogen bonding and other non-covalent interactions
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As a potential ligand in coordination chemistry, given the ability of triazoles to coordinate with metal ions
These applications highlight the compound's versatility in chemical and pharmaceutical research beyond its direct therapeutic potential.
Recent Research Developments
Synthetic Innovations
Recent advances in the synthesis of triazole derivatives have focused on developing more efficient and environmentally friendly methods. Notably, microwave-assisted and ultrasound-assisted syntheses have emerged as valuable alternatives to conventional heating methods, offering reduced reaction times, improved yields, and more sustainable processes .
For instance, research has demonstrated that aminotriazoles can be efficiently prepared using microwave irradiation in water, with reaction times as short as 10 minutes, compared to several hours required by conventional methods . Similarly, ultrasonic irradiation has been shown to enhance reaction efficiency, allowing for the synthesis of triazole derivatives under milder conditions with reduced energy consumption.
These innovations represent significant advancements in the preparation of triazole compounds, potentially applicable to the synthesis of 5-Phenethyl-1H- triazol-3-ylamine and its derivatives.
Emerging Applications
Recent research has expanded the potential applications of triazole derivatives beyond traditional pharmaceutical uses. Some emerging applications include:
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As cannabinoid receptor modulators: Some 1,2,4-triazole derivatives have shown activity as cannabinoid-CB1 receptor modulators, suggesting potential applications in treating various conditions, including pain, inflammation, and neurological disorders .
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In materials science: Triazole-based compounds have found applications in the development of photoactive materials and pigments .
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As building blocks in supramolecular chemistry: The ability of triazoles to form hydrogen bonds and coordinate with metal ions makes them valuable in designing complex supramolecular structures.
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In agricultural applications: Some triazole derivatives have shown promise as biodegradable agrochemicals, offering more environmentally friendly alternatives to conventional pesticides .
These diverse applications highlight the versatility of triazole chemistry and suggest promising directions for future research on 5-Phenethyl-1H- triazol-3-ylamine and related compounds.
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